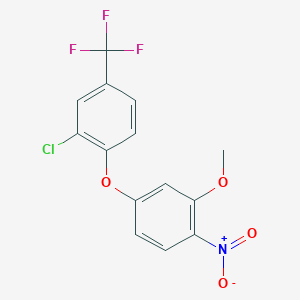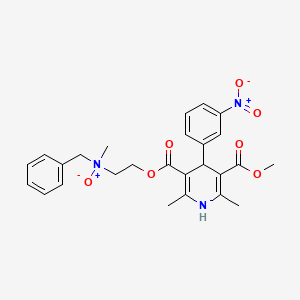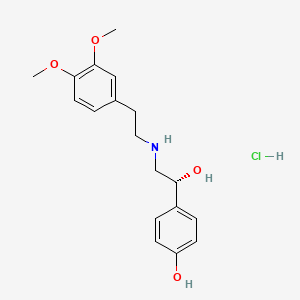![molecular formula C9H12O B13422134 [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one CAS No. 52691-72-2](/img/structure/B13422134.png)
[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one, also known as (S)-(-)-Verbenone, is a carbobicyclic compound with the molecular formula C10H14O. It is a naturally occurring monoterpene found in the essential oils of various plants, including rosemary and pine. This compound is known for its distinctive aroma and is used in the fragrance industry. Its structure consists of a bicyclic framework with a ketone functional group at position 2 and three methyl groups at positions 4, 6, and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one can be achieved through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring terpene, using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to convert renewable feedstocks into the target compound. This method offers a sustainable and environmentally friendly alternative to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form verbenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds such as verbenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like acids or bases to facilitate substitution reactions.
Major Products Formed
Oxidation: Verbenone derivatives with additional oxygen-containing functional groups.
Reduction: Verbenol and other alcohol derivatives.
Substitution: Compounds with new functional groups replacing the ketone group.
Aplicaciones Científicas De Investigación
[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in plant-insect interactions and as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering signal transduction pathways that result in the perception of its aroma. Additionally, its antimicrobial and anti-inflammatory effects are believed to be mediated through the inhibition of microbial growth and the modulation of inflammatory pathways, respectively.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-Verbenone: The enantiomer of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one, with similar chemical properties but different biological activities.
Verbenol: A reduced form of verbenone with an alcohol functional group.
α-Pinene: A precursor to verbenone, with a similar bicyclic structure but lacking the ketone group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a ketone functional group. This combination of features contributes to its distinct aroma and its diverse range of applications in various fields.
Propiedades
Número CAS |
52691-72-2 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1S,5S)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
NNPXUZFTLBPVNP-RNFRBKRXSA-N |
SMILES isomérico |
CC1([C@H]2C[C@@H]1C(=O)C=C2)C |
SMILES canónico |
CC1(C2CC1C(=O)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


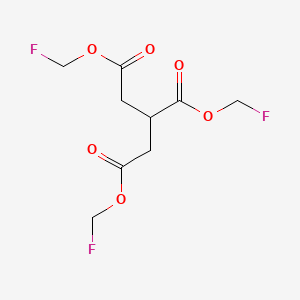
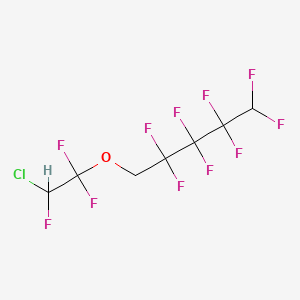
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
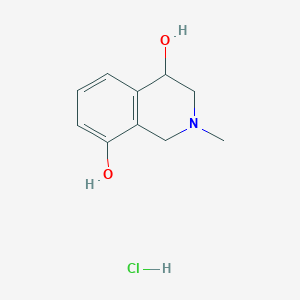
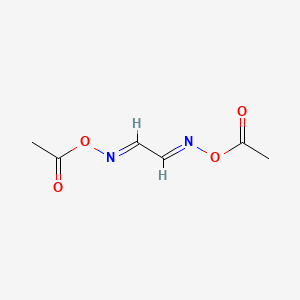
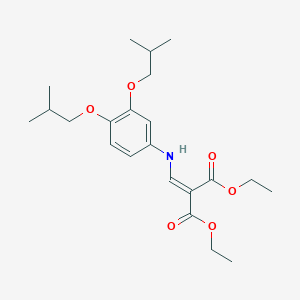


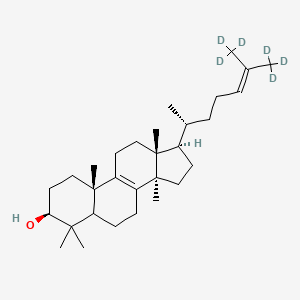

![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
